molecular formula C13H17NO3 B14490628 Benzoic acid diethylcarbamoylmethyl ester CAS No. 64649-63-4

Benzoic acid diethylcarbamoylmethyl ester

Cat. No.: B14490628
CAS No.: 64649-63-4
M. Wt: 235.28 g/mol
InChI Key: MTAAHMQCSJMGHI-UHFFFAOYSA-N
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Description

Benzoic acid diethylcarbamoylmethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diethylcarbamoylmethyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid diethylcarbamoylmethyl ester typically involves the esterification of benzoic acid with diethylcarbamoylmethyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction can be represented as follows:

Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalystBenzoic acid diethylcarbamoylmethyl ester+Water\text{Benzoic acid} + \text{Diethylcarbamoylmethyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalyst​Benzoic acid diethylcarbamoylmethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out under reflux conditions to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid diethylcarbamoylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and diethylcarbamoylmethyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Aminolysis: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Aminolysis: Ammonia or primary/secondary amines.

Major Products Formed

    Hydrolysis: Benzoic acid and diethylcarbamoylmethyl alcohol.

    Reduction: Corresponding alcohol.

    Aminolysis: Amides.

Scientific Research Applications

Benzoic acid diethylcarbamoylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of benzoic acid diethylcarbamoylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester can also act as a prodrug, where it is metabolized in the body to release the active drug, which then exerts its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Comparison

Benzoic acid diethylcarbamoylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other benzoic acid esters. For example, it may have different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

64649-63-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl] benzoate

InChI

InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)10-17-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

MTAAHMQCSJMGHI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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